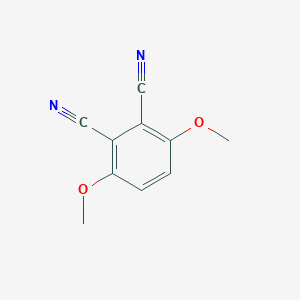

3,6-Dimethoxyphthalonitrile

概要

説明

3,6-Dimethoxyphthalonitrile is an organic compound with the chemical formula C10H8N2O2. It is characterized by its white to light yellow crystalline solid form and a distinct aromatic odor. This compound is stable at room temperature and has a wide range of applications in organic synthesis, particularly in the production of fluorescent materials, optoelectronic functional materials, and dye intermediates .

準備方法

The synthesis of 3,6-Dimethoxyphthalonitrile typically involves multiple steps starting from phenol and trichloromethane. The process includes chlorination, acylation, and base treatment reactions. Here is a general outline of the synthetic route:

Chlorination Reaction: Phenol reacts with trichloromethane in the presence of a chlorinating agent to form a chlorinated intermediate.

Acylation Reaction: The chlorinated intermediate undergoes acylation to form an acylated product.

Base Treatment: The acylated product is treated with a base, such as sodium hydroxide, to yield this compound.

In industrial production, the process is optimized for higher yields and purity, often involving precise control of reaction conditions such as temperature, pressure, and reaction time.

化学反応の分析

3,6-Dimethoxyphthalonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 3,6-Dimethoxyphthalic acid.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Synthesis and Polymer Science

Precursor for Phthalonitrile Resins:

3,6-Dimethoxyphthalonitrile is primarily utilized as a precursor in the synthesis of phthalonitrile resins. These resins are characterized by their high thermal stability , mechanical strength , and resistance to chemical degradation, making them suitable for high-performance applications in aerospace and electronics.

Polymerization Mechanism:

The polymerization process involves the reaction of this compound to form cross-linked networks. This process enhances the thermal and mechanical properties of the resulting materials. The curing reactions can be initiated using various agents, and the presence of methoxy groups in this compound influences the polymerization kinetics and final properties of the resin .

Biological and Medicinal Applications

Building Block for Bioactive Compounds:

Research is ongoing into the potential of this compound as a building block for biologically active compounds. Its derivatives may exhibit pharmacological activities that could be harnessed in drug development. For instance, studies have indicated that phthalonitrile derivatives can interact with biological systems, influencing pathways relevant to disease processes.

Potential Antioxidant Properties:

Some studies suggest that compounds derived from this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. This aspect is particularly relevant in developing therapeutic agents targeting diseases associated with oxidative damage.

Industrial Applications

Dyes and Pigments Production:

In industrial settings, this compound is used in producing dyes and pigments. The compound's structure allows it to participate in reactions that yield vibrant colors suitable for various applications in textiles and coatings.

Functional Materials:

Additionally, this compound is explored for its potential in creating functional materials that require specific thermal or mechanical properties. Its ability to form stable cross-linked structures makes it a candidate for applications requiring durability and resistance to environmental factors .

Comparative Analysis with Related Compounds

The distinct positioning of methoxy groups in this compound sets it apart from other phthalonitrile derivatives such as 3,4-Dimethoxyphthalonitrile and 4,5-Dimethoxyphthalonitrile. This structural variation influences their reactivity and suitability for different applications:

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | High thermal stability, strong mechanical properties | Resins, dyes, bioactive compounds |

| 3,4-Dimethoxyphthalonitrile | Similar thermal properties but different reactivity | Specialty coatings |

| 4,5-Dimethoxyphthalonitrile | Different substitution pattern affects polymerization | Advanced composites |

Case Study 1: Phthalonitrile Resins

A study demonstrated the synthesis of oligomeric phthalonitrile resins containing imide units using this compound as a precursor. The resulting materials exhibited enhanced thermal stability and mechanical performance suitable for aerospace applications .

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant capacity of derivatives derived from this compound highlighted significant radical scavenging activity comparable to established antioxidants like ascorbic acid. This suggests potential therapeutic applications in oxidative stress-related diseases.

作用機序

The mechanism of action of 3,6-Dimethoxyphthalonitrile is primarily related to its chemical reactivity. It acts as a versatile intermediate in various organic reactions, facilitating the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in the synthesis of phthalonitrile resins, it undergoes polymerization to form a densely cross-linked network that imparts high thermal and mechanical stability .

類似化合物との比較

3,6-Dimethoxyphthalonitrile can be compared with other phthalonitrile derivatives such as:

- 3,4-Dimethoxyphthalonitrile

- 3,5-Dimethoxyphthalonitrile

- 4,5-Dimethoxyphthalonitrile

These compounds share similar structural features but differ in the position of the methoxy groups on the aromatic ring. The unique positioning of the methoxy groups in this compound contributes to its distinct reactivity and applications. For instance, the 3,6-positions allow for specific interactions in polymerization reactions, making it particularly suitable for the synthesis of high-performance resins .

生物活性

3,6-Dimethoxyphthalonitrile (CAS No. 40904-87-8) is a synthetic compound that has garnered interest in the fields of chemistry and biology due to its potential applications in organic synthesis and its biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Chlorination : Phenol reacts with trichloromethane in the presence of a chlorinating agent to form a chlorinated intermediate.

- Acylation : The chlorinated intermediate undergoes acylation to yield an acylated product.

- Base Treatment : The acylated product is treated with a base (e.g., sodium hydroxide) to produce this compound.

This compound is stable at room temperature and can be utilized as a precursor in the synthesis of phthalonitrile resins, known for their high thermal stability and mechanical properties.

The biological activity of this compound is primarily attributed to its chemical reactivity. As a versatile intermediate in organic reactions, it facilitates the formation of complex molecular structures. The specific molecular targets and pathways depend on the reactions and applications being studied. For instance, it may undergo polymerization to form cross-linked networks in resin production, enhancing thermal and mechanical stability.

Biological Activity

Research indicates that derivatives of this compound may exhibit various biological activities:

- Antimicrobial Properties : Some studies suggest that phthalonitrile derivatives can inhibit bacterial growth, making them potential candidates for antimicrobial agents.

- Anticancer Activity : Preliminary research has indicated that certain derivatives may possess cytotoxic effects against cancer cell lines. This activity is thought to be related to their ability to induce apoptosis in malignant cells .

- Photodynamic Therapy Potential : Due to their ability to generate reactive oxygen species upon light activation, phthalonitriles are being explored for use in photodynamic therapy (PDT) for cancer treatment .

Case Studies

-

Anticancer Activity Study :

- A study evaluated the cytotoxic effects of various phthalonitrile derivatives on human cancer cell lines. Results showed that certain derivatives exhibited significant inhibition of cell proliferation compared to controls. The mechanism was linked to apoptosis induction via mitochondrial pathways.

-

Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory activity, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 3,4-Dimethoxyphthalonitrile | Phthalonitrile | Moderate anticancer effects |

| 3,5-Dimethoxyphthalonitrile | Phthalonitrile | Antibacterial properties |

| This compound | Phthalonitrile | Promising anticancer and antimicrobial activities |

The positioning of methoxy groups at the 3 and 6 positions enhances the reactivity and biological profile of this compound compared to others .

特性

IUPAC Name |

3,6-dimethoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBECBXIJJTWGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326846 | |

| Record name | 3,6-dimethoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40904-87-8 | |

| Record name | 3,6-dimethoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。